molecular formula C10H8ClN3O B1472233 4-Amino-6-(2-chlorophenyl)pyridazin-3-ol CAS No. 1537045-94-5

4-Amino-6-(2-chlorophenyl)pyridazin-3-ol

Cat. No.: B1472233
CAS No.: 1537045-94-5
M. Wt: 221.64 g/mol
InChI Key: ILTMIPNOZDLFLO-UHFFFAOYSA-N
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Description

4-Amino-6-(2-chlorophenyl)pyridazin-3-ol is a chemical compound based on the pyridazin-3(2H)-one scaffold, a six-membered heterocyclic structure known for its significant and diverse biological activities. This core structure is of high interest in medicinal chemistry for the development of novel therapeutic agents, particularly for tackling major global health challenges such as cardiovascular diseases (CVDs) and cancer . The pyridazinone scaffold is a privileged structure in drug discovery due to its ability to interact with multiple biological targets, including various enzymes and receptors . Researchers value this compound for its potential applications in early-stage drug discovery and chemical biology. Pyridazinone derivatives have been extensively studied and developed as vasodilators to treat hypertension and other CVDs, as well as targeted anticancer agents with higher efficacy and fewer side effects than traditional chemotherapy . The presence of both amino and chloro substituents on the core structure makes it a versatile intermediate for further chemical synthesis and exploration of structure-activity relationships (SAR) . It can serve as a key building block in the synthesis of more complex molecules designed to inhibit specific kinases or other enzymatic pathways involved in disease progression . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-amino-3-(2-chlorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-7-4-2-1-3-6(7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTMIPNOZDLFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The structural and functional differences between 4-Amino-6-(2-chlorophenyl)pyridazin-3-ol and analogous compounds are summarized in Table 1.

Table 1: Comparative Analysis of Pyridazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound - 4-Amino
- 6-(2-chlorophenyl)
C₁₀H₈ClN₃O 221.65 Ortho-chlorophenyl enhances lipophilicity; amino/hydroxyl enable H-bonding .
4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol - 4-Amino
- 6-(3-methoxyphenyl)
C₁₁H₁₁N₃O₂ 217.22 Meta-methoxy group improves solubility due to polarity .
5-Amino-4-chloropyridazin-3(2H)-one - 5-Amino
- 4-Chloro
C₄H₃ClN₃O 144.50 Smaller size; chloro on pyridazine ring alters electronic effects .
6-((4-Chlorobenzyl)amino)pyridazin-3-ol - 6-(4-Chlorobenzylamino) C₁₁H₁₁ClN₃O 236.68 Benzyl spacer increases lipophilicity; para-chloro reduces steric hindrance .
6-(Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol - 6-(Thiazolyl) C₈H₈N₃OS 209.23 Thiazole ring introduces sulfur-based interactions; alters solubility .

Structural and Functional Insights

  • In 5-Amino-4-chloropyridazin-3(2H)-one, the chloro and amino groups on the pyridazine ring generate distinct electronic effects, possibly affecting reactivity in synthetic pathways .
  • Biological Relevance: The 4-amino group in the target compound is critical for hydrogen bonding, a feature shared with 6-((4-Chlorobenzyl)amino)pyridazin-3-ol but absent in non-amino derivatives . Thiazole-containing analogs (e.g., 6-(dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol) may exhibit enhanced antimicrobial activity due to sulfur’s electron-withdrawing properties .

Preparation Methods

General Synthetic Strategies

The preparation of 4-Amino-6-(2-chlorophenyl)pyridazin-3-ol typically involves:

  • Cyclization of arylhydrazinopyridazines or related precursors.
  • Substitution reactions on pyridazine rings.
  • Use of chlorinated phenyl derivatives as aryl substituents.
  • Hydrolysis or functional group transformations to introduce hydroxyl and amino groups.

Synthesis via Arylhydrazinopyridazines and Formic Acid Derivatives

One robust method involves reacting arylhydrazinopyridazines with formic acid or its esters, followed by treatment with ammonia or ammonium sources to yield amino-substituted pyridazinones:

  • Starting materials: Arylhydrazinopyridazines (e.g., 6-(2-chlorophenyl) derivatives).
  • Cyclization agents: Formic acid, chloroformic esters, or dialkyl carbonates.
  • Reaction conditions: Heating in solvents such as ethanol, water, or mixtures thereof at 60–140°C.
  • Ammonia treatment: Reaction with liquid or gaseous ammonia in inert solvents (methanol, dioxane, toluene) at temperatures up to 200°C to introduce the amino group.
  • Outcome: Formation of this compound derivatives after hydrolysis steps.

This method is supported by patent CA1201122A, which details analogous pyridazine derivatives' preparation with aryl substitution and amino group introduction via ammonia treatment under controlled heating.

Condensation of 4-Amino-2,6-dichlorophenol with Pyridazine Precursors

Another approach involves the condensation of 4-amino-2,6-dichlorophenol with chloropyridazine intermediates using strong bases:

  • Key reagents: 4-amino-2,6-dichlorophenol and pyridazine derivatives bearing suitable leaving groups.
  • Base: Potassium tert-butoxide in N,N-dimethylacetamide (DMAc).
  • Conditions: Elevated temperatures to promote nucleophilic aromatic substitution.
  • Subsequent steps: Acidic hydrolysis to convert chloropyridazine intermediates into pyridazinone structures with hydroxyl groups.

This method is described in WO2007009913A1, where chlorophenyl-substituted pyridazinones are synthesized via base-promoted condensation and hydrolysis.

Cyclization of 3-Oxo-2-arylhydrazonopropanals and Active Methylene Compounds

A general synthetic route to pyridazin-3-ol derivatives includes:

  • Reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds (e.g., cyanoacetic acid) in acetic anhydride.
  • The reaction proceeds via formation of an alkylidene intermediate, followed by cyclization with elimination of water molecules.
  • This method affords pyridazin-3-one derivatives selectively and in excellent yields.
  • Subsequent functionalization can introduce amino groups at the 4-position.

This approach is documented in a study on pyridazin-3-one synthesis, highlighting the efficiency of acetic anhydride as a medium and the mechanism involving consecutive water eliminations.

Functional Group Transformations on Pyridazine Rings

Other preparative steps include:

  • Treatment of chloropyridazine derivatives with phosphorus oxychloride or phosphorus pentasulfide to introduce or modify substituents such as hydroxyl or thiol groups.
  • Reaction with thiourea to form pyridazinethione derivatives, which can be precursors for further functionalization.
  • Refluxing hydrazone derivatives with hydrazine hydrate in ethanol to form pyridazine rings.

These transformations are reported in the synthesis of various pyridazine derivatives with antiviral activities, demonstrating the versatility of pyridazine chemistry in modifying substituents to achieve target compounds.

Comparative Data Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Reaction Type Yield (%) Notes
1 Arylhydrazinopyridazines Formic acid/esters, ammonia, ethanol, 60-140°C Cyclization + Ammonia treatment ~50-70 Suitable for amino substitution, patent supported
2 4-Amino-2,6-dichlorophenol + Pyridazine derivative K tert-butoxide, DMAc, elevated temp; acid hydrolysis Base-promoted condensation + hydrolysis Not specified Efficient for chlorophenyl substitution
3 3-Oxo-2-arylhydrazonopropanals + Active methylene compounds Acetic anhydride, reflux Condensation + Cyclization Excellent High selectivity for pyridazin-3-ones
4 Hydrazone derivatives Hydrazine hydrate, ethanol reflux Cyclization Moderate Used for pyridazine ring formation
5 Chloropyridazine derivatives Phosphorus oxychloride/pentasulfide, thiourea Functional group transformation 30-50 For hydroxyl/thione functionalization

Detailed Research Findings and Notes

  • The cyclization of arylhydrazinopyridazines with formic acid derivatives is a versatile method allowing substitution variation on the pyridazine ring, including halogens and amino groups.
  • Base-promoted condensation using potassium tert-butoxide in DMAc is effective for coupling chlorophenyl phenols with pyridazine intermediates, followed by acidic hydrolysis to yield hydroxypyridazine derivatives.
  • The condensation of hydrazonopropanals with active methylene compounds in acetic anhydride proceeds via a well-defined mechanism involving alkylidene intermediates and water elimination, yielding pyridazin-3-ones with high purity and yield.
  • Functional group interconversions such as chlorination, thiolation, and amino substitution are achieved through reagents like phosphorus oxychloride, phosphorus pentasulfide, and thiourea, expanding the chemical space of pyridazine derivatives.
  • Reaction conditions such as solvent choice, temperature, and reagent stoichiometry critically influence the yield and purity of the target compound.

Q & A

Q. What are the recommended synthetic routes for preparing 4-Amino-6-(2-chlorophenyl)pyridazin-3-ol, and what reaction conditions optimize yield and purity?

Methodological Answer: A common approach involves condensation reactions between substituted pyridazine precursors and chlorophenyl derivatives, followed by cyclization. For example, a method adapted from similar pyridazinone syntheses uses 4-chlorobenzaldehyde and aminopyridazine intermediates under reflux with catalysts (e.g., palladium or copper) in solvents like DMF or toluene. Reaction optimization includes controlling temperature (80–120°C), catalyst loading (5–10 mol%), and inert atmosphere (N₂/Ar) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., amino and hydroxyl groups) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 2-chlorophenyl integration at δ 7.3–7.5 ppm). 2D techniques (COSY, HSQC) confirm connectivity.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 252.05).
  • UV-Vis and IR spectroscopy : Detects π→π* transitions (λmax ~260–280 nm) and functional groups (N-H stretch at ~3350 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Test in polar (DMSO, methanol) and non-polar (toluene) solvents. Pyridazin-3-ol derivatives typically show moderate solubility in DMSO (>10 mg/mL) but limited in water (<1 mg/mL).
  • Stability : Store at –20°C in amber vials under inert gas. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) over 48 hours at room temperature. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the 2-chlorophenyl group in synthetic pathways?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in reactive positions to track rate-determining steps.
  • DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to compare activation energies for chlorophenyl vs. unsubstituted analogs.
  • Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate and characterize reactive species during cyclization .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyridazinone-based bioactive compounds?

Methodological Answer:

  • Bioisosteric replacement : Substitute the 2-chlorophenyl group with fluorophenyl or methylphenyl to assess steric/electronic effects on receptor binding.
  • Functional group masking : Convert the 3-hydroxyl group to esters or ethers to evaluate metabolic stability.
  • In vitro assays : Test analogs in enzyme inhibition (e.g., PDE-III for cardio-activity) or cell viability assays (IC₅₀ comparisons) .

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

  • Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) by acquiring spectra at 25°C and –40°C.
  • Crystallographic validation : Compare experimental X-ray data with DFT-optimized structures to confirm tautomeric forms .
  • 2D NOESY : Detect spatial interactions between the amino group and aromatic protons to assign ambiguous peaks .

Q. What advanced analytical methods are suitable for quantifying trace impurities in bulk samples?

Methodological Answer:

  • LC-MS/MS : Use multiple reaction monitoring (MRM) to detect impurities at <0.1% levels. Optimize ionization (ESI+ for amino groups).
  • Chiral HPLC : Resolve enantiomeric impurities (if applicable) using cellulose-based columns (e.g., Chiralpak IB, hexane/isopropanol).
  • Elemental analysis : Verify stoichiometry (C, H, N, Cl) to confirm synthetic accuracy .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into protein active sites (e.g., PDE-III or kinase domains) using PyMOL for visualization.
  • MD simulations (GROMACS) : Simulate binding stability over 100 ns to assess hydrogen bond retention and conformational changes.
  • Pharmacophore mapping : Align electrostatic/hydrophobic features with known inhibitors using Schrödinger’s Phase .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-6-(2-chlorophenyl)pyridazin-3-ol
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4-Amino-6-(2-chlorophenyl)pyridazin-3-ol

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